![molecular formula C16H16ClN3O B8667355 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B8667355.png)
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide
描述
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzamide core substituted with a chloro-cyclopropyl-pyridinyl group and an N-methyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis or other pyridine-forming reactions.
Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Chlorination: The chloro group is introduced through electrophilic chlorination using reagents like thionyl chloride or N-chlorosuccinimide.
Amidation: The benzamide core is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.
N-Methylation: The final step involves N-methylation, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyridine ring.
Reduction: Reduction reactions may target the chloro group or the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl or pyridine ring.
Reduction: Reduced forms of the chloro or carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: In the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
- 2-(2-Chloro-5-methyl-pyridin-4-ylamino)-N-methyl-benzamide
- 2-(2-Chloro-5-ethyl-pyridin-4-ylamino)-N-methyl-benzamide
- 2-(2-Chloro-5-propyl-pyridin-4-ylamino)-N-methyl-benzamide
Uniqueness
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with linear alkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
属性
分子式 |
C16H16ClN3O |
|---|---|
分子量 |
301.77 g/mol |
IUPAC 名称 |
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C16H16ClN3O/c1-18-16(21)11-4-2-3-5-13(11)20-14-8-15(17)19-9-12(14)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |
InChI 键 |
IKXSWMDBVXYXPH-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C3CC3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


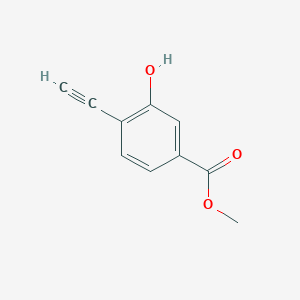
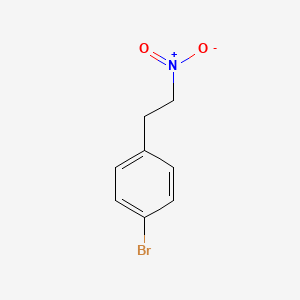
![Diethyl [(2-fluorophenyl)methyl]propanedioate](/img/structure/B8667290.png)

![6-[Methyl(phenyl)amino]hexan-1-OL](/img/structure/B8667315.png)
![2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane](/img/structure/B8667326.png)
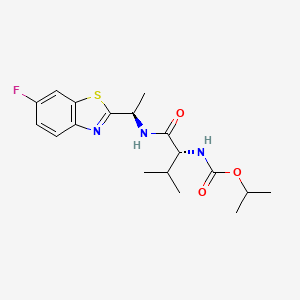


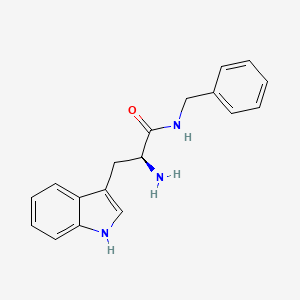
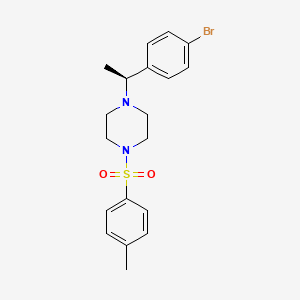

![Ethanamine, N-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8667370.png)
